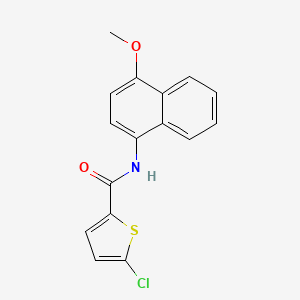

5-chloro-N-(4-methoxynaphthalen-1-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

5-chloro-N-(4-methoxynaphthalen-1-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO2S/c1-20-13-7-6-12(10-4-2-3-5-11(10)13)18-16(19)14-8-9-15(17)21-14/h2-9H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWDNGOXKOWTKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)NC(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-methoxynaphthalen-1-yl)thiophene-2-carboxamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone or aldehyde with a thiocarbamide and a cyanoacetic ester.

Introduction of the Chlorine Atom: Chlorination of the thiophene ring can be achieved using reagents such as thionyl chloride or sulfuryl chloride under controlled conditions.

Attachment of the Naphthalene Moiety: The naphthalene moiety with a methoxy group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the naphthalene with a halogenated thiophene.

Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the chlorinated thiophene with an amine derivative of the naphthalene under appropriate conditions.

Industrial Production Methods

Industrial production of 5-chloro-N-(4-methoxynaphthalen-1-yl)thiophene-2-carboxamide may involve large-scale synthesis using similar synthetic routes as described above. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(4-methoxynaphthalen-1-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carboxamide group to an amine.

Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents, and low temperatures.

Substitution: Amines, thiols, polar aprotic solvents, and mild heating.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

5-chloro-N-(4-methoxynaphthalen-1-yl)thiophene-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

Industry: Utilized in the development of new materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-methoxynaphthalen-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways would depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Structural Features :

- Core structure: 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide.

- Modifications: Incorporates an oxazolidinone ring and a morpholinone group, critical for binding to Factor Xa .

Pharmacological Activity :

Key Differences :

- The 4-methoxynaphthalen-1-yl group in the target compound replaces Rivaroxaban’s oxazolidinone-morpholinone pharmacophore, likely altering target specificity and pharmacokinetics.

Chalcone Derivatives ()

A series of 5-chlorothiophene-2-carboxamide derivatives with chalcone moieties (e.g., 4b–4g) were synthesized and characterized.

Comparison :

Segartoxaban (WHO INN: Segartoxabanum)

Structural Features :

Key Differences :

- Segartoxaban’s dual inhibition mechanism contrasts with the target compound’s structure, which lacks sulfonamide or piperazine functionalities.

Gem-Difluorovinyl Analog (3k)

Structural Features :

Key Properties :

- Moderate yield (58%), confirmed by HRMS and ¹H NMR .

- The difluorovinyl group introduces electrophilic reactivity absent in the target compound.

Crystalline Form (Patent: )

Structural Features :

- 5-Chloro-N-({(5S)-2-oxo-3-[4-(5,6-dihydro-4H-[1,2,4]triazin-1-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide methanesulfonate.

- Triazine substitution enhances thermal and humidity stability compared to non-crystalline analogs .

Comparison :

- The target compound’s methoxynaphthalene group may reduce crystallinity but improve solubility in lipid-rich environments.

Biological Activity

Overview

5-chloro-N-(4-methoxynaphthalen-1-yl)thiophene-2-carboxamide is a synthetic organic compound belonging to the thiophene carboxamide class. It has garnered attention due to its biological activity, particularly as a potent inhibitor of Factor Xa (FXa), a crucial enzyme in the coagulation cascade. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a carboxamide group, a chlorine atom, and a methoxy-substituted naphthalene moiety. Its molecular formula is with a molecular weight of 305.80 g/mol.

| Property | Value |

|---|---|

| IUPAC Name | 5-chloro-N-(4-methoxynaphthalen-1-yl)thiophene-2-carboxamide |

| Molecular Formula | |

| Molecular Weight | 305.80 g/mol |

| CAS Number | 330678-00-7 |

Target Enzyme : The primary target of 5-chloro-N-(4-methoxynaphthalen-1-yl)thiophene-2-carboxamide is Factor Xa (FXa), which plays a pivotal role in the coagulation cascade by converting prothrombin to thrombin.

Mode of Action : This compound acts as a direct and selective inhibitor of FXa. By binding to the active site of FXa, it effectively disrupts the coagulation process, preventing thrombus formation. This inhibition has significant implications for therapeutic strategies in anticoagulation therapy.

Pharmacokinetics

The pharmacokinetic profile indicates good oral bioavailability, which is essential for its potential use as an oral anticoagulant. The compound exhibits stability under various environmental conditions, which is crucial for its practical applications in medicine.

Anticoagulant Properties

Research has demonstrated that 5-chloro-N-(4-methoxynaphthalen-1-yl)thiophene-2-carboxamide significantly inhibits FXa activity in vitro. The inhibition leads to a marked decrease in thrombin generation, showcasing its potential as an effective anticoagulant agent.

Antimicrobial and Anticancer Activities

In addition to its anticoagulant properties, preliminary studies suggest that this compound may possess antimicrobial and anticancer activities. It has been investigated for its effects on various cancer cell lines, indicating potential cytotoxic effects that warrant further exploration.

Case Studies and Research Findings

- Inhibition of Factor Xa : A study demonstrated that the compound inhibited FXa with an IC50 value in the nanomolar range, highlighting its potency compared to existing anticoagulants .

- Antiproliferative Effects : In vitro tests showed that the compound exhibited antiproliferative effects against several cancer cell lines, including breast and colon cancer cells, with IC50 values indicating significant cytotoxicity .

- In Vivo Efficacy : In xenograft models, administration of the compound resulted in notable tumor growth inhibition, suggesting its potential application in cancer therapy .

Q & A

Basic: What synthetic methodologies are reported for 5-chloro-N-(4-methoxynaphthalen-1-yl)thiophene-2-carboxamide, and how can reaction parameters be optimized?

Answer:

The compound is synthesized via amide coupling between 5-chlorothiophene-2-carboxylic acid derivatives and substituted aromatic amines. Key steps include:

- Activation of the carboxylic acid : Use of coupling agents like EDCl/HOBt or DCC to form reactive intermediates (e.g., acyl chlorides or active esters).

- Amide bond formation : Reaction with 4-methoxy-1-naphthylamine under inert conditions (N₂ atmosphere) in aprotic solvents (e.g., DMF, THF) at 0–25°C.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

Yield optimization requires controlling stoichiometry (1.2:1 molar ratio of acid to amine), temperature (gradual warming to 50°C post-coupling), and catalyst selection (e.g., DMAP for enhanced reactivity) .

Basic: What spectroscopic and analytical techniques are critical for structural confirmation, and what data should researchers prioritize?

Answer:

- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and aromatic C-H/N-H stretches (~3200–3400 cm⁻¹). The methoxy group shows a strong C-O stretch near 1250 cm⁻¹ .

- NMR :

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular formula (C₁₇H₁₃ClN₂O₂S, exact mass 344.03). High-resolution MS (HRMS) is recommended for unambiguous confirmation .

Advanced: How do structural modifications (e.g., substituent variation) impact bioactivity, and what computational tools aid in SAR analysis?

Answer:

- Substituent Effects :

- Methoxy group position : 4-Methoxy on naphthalene enhances solubility but may reduce binding affinity compared to electron-withdrawing groups (e.g., halogens) in anticoagulant analogs like Rivaroxaban .

- Thiophene substitution : 5-Chloro improves metabolic stability by reducing oxidative degradation at the thiophene ring .

- Computational Methods :

Advanced: What strategies are employed to resolve contradictions in reported biological data (e.g., potency vs. selectivity)?

Answer:

- Assay standardization : Discrepancies often arise from variations in assay conditions (e.g., Factor Xa inhibition assays using chromogenic vs. fluorogenic substrates). Validate results across multiple platforms (e.g., thrombin generation assays) .

- Control compounds : Include Rivaroxaban (IC₅₀ ~0.7 nM for Factor Xa) as a benchmark to contextualize activity .

- Crystallography : Resolve binding mode ambiguities using X-ray structures of the compound-enzyme complex .

Advanced: How can researchers design stability studies for this compound under accelerated conditions?

Answer:

- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–12 weeks. Monitor degradation via HPLC-MS.

- Key degradation pathways : Hydrolysis of the amide bond (pH-dependent) and oxidation of the thiophene ring. Stabilize with antioxidants (e.g., BHT) or lyophilization .

- Polymorph screening : Use solvent-mediated crystallization (e.g., ethanol/water) to identify stable crystalline forms. DSC/TGA confirms thermal stability .

Advanced: What in vitro and ex vivo models are appropriate for evaluating anticoagulant efficacy?

Answer:

- In vitro :

- Ex vivo :

Methodological: How can researchers address low yields in large-scale synthesis?

Answer:

- Process optimization :

- Purification : Replace column chromatography with recrystallization using DMSO/water mixtures (yields >80% reported for similar carboxamides) .

Methodological: What analytical techniques are recommended for detecting trace impurities?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.